molecular formula C12H15N3OS B6493718 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine CAS No. 1275277-68-3

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine

Cat. No.: B6493718
CAS No.: 1275277-68-3
M. Wt: 249.33 g/mol
InChI Key: HMPMBTJDLOEQDC-UHFFFAOYSA-N
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Description

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine is a heterocyclic compound that contains a thiophene ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to be a bioisostere of amides, which can enhance the compound’s stability and binding affinity to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. The presence of the piperidine ring can enhance its solubility and bioavailability, while the oxadiazole ring provides stability and potential bioactivity.

Properties

IUPAC Name

5-(piperidin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-9(7-13-4-1)6-11-14-12(15-16-11)10-3-5-17-8-10/h3,5,8-9,13H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPMBTJDLOEQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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